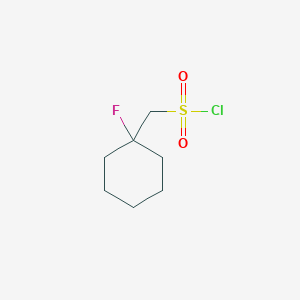

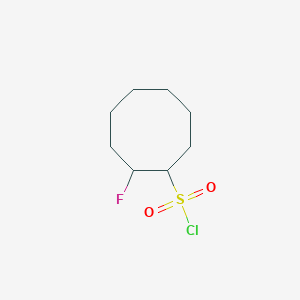

(1-Fluorocyclohexyl)methanesulfonyl chloride

Overview

Description

“(1-Fluorocyclohexyl)methanesulfonyl chloride” is an organic compound . It is often abbreviated as MsCl in reaction schemes or equations .

Molecular Structure Analysis

The molecular formula of “(1-Fluorocyclohexyl)methanesulfonyl chloride” is C7H12ClFO2S . The InChI code is 1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Fluorocyclohexyl)methanesulfonyl chloride” include a molecular weight of 214.69 . The compound appears as an oil . The storage temperature is +4 °C .Scientific Research Applications

Mass Spectrometry Enhancements

(1-Fluorocyclohexyl)methanesulfonyl chloride: may be used in mass spectrometry to improve the detection of proteins and metabolites of clinical interest. Its potential role could be in the derivatization of these molecules to enhance their ionization and stability in the mass spectrometer, leading to better sensitivity and quantification .

Plasmid DNA Manipulation

In molecular biology, this compound could be utilized for the selective modification of plasmid DNA. This would be particularly useful in the preparation of DNA for various sizes of plasmid preps, such as miniprep or midiprep, which are essential for cloning, gene expression analysis, and other genetic manipulations .

Immuno-Oncology

(1-Fluorocyclohexyl)methanesulfonyl chloride: might find application in the field of immuno-oncology. It could be involved in the synthesis of novel compounds that modulate immune responses, potentially aiding in the development of new cancer therapies .

High-Throughput Screening

This chemical could be instrumental in high-throughput screening assays, where it may be used to modify surfaces or reagents to increase the efficiency of biochemical assays, including those used in drug discovery and development .

T-Cell Memory Research

The compound could be used in the study of T-cell memory by aiding in the labeling or isolation of specific T-cell subsets. This would be valuable in understanding immune responses and developing vaccines or adoptive cell transfer immunotherapy protocols .

Proteomics Research

In proteomics, (1-Fluorocyclohexyl)methanesulfonyl chloride could be used to modify proteins to study their structure and function. This could help in identifying protein-protein interactions and understanding disease mechanisms at the molecular level .

Metabolomics Studies

The compound might be used in metabolomics to derivatize metabolites, thereby facilitating their detection and quantification in complex biological samples. This is crucial for understanding metabolic pathways and their alterations in diseases .

Lipidomics Analysis

Similarly, in lipidomics, (1-Fluorocyclohexyl)methanesulfonyl chloride could be employed to derivatize lipids to improve their analysis by mass spectrometry, which is important for studying cell membranes and signaling molecules .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that methanesulfonyl chloride derivatives are often used in organic synthesis as a sulfonylating agent .

Mode of Action

(1-Fluorocyclohexyl)methanesulfonyl chloride is believed to undergo an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . This suggests that (1-Fluorocyclohexyl)methanesulfonyl chloride interacts with its targets by donating its sulfonyl group.

properties

IUPAC Name |

(1-fluorocyclohexyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZLCDRQMGWURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

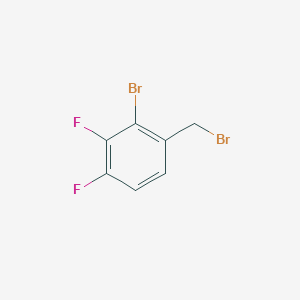

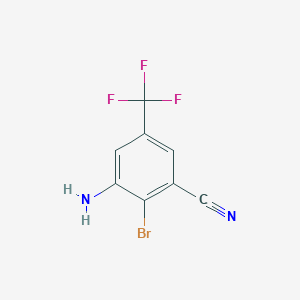

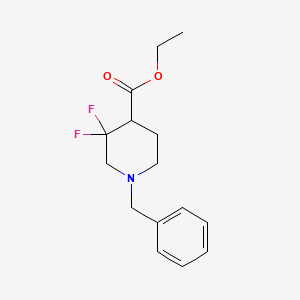

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)

![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)

![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)